Demecarium

Beschreibung

Historical Context of Cholinesterase Inhibitor Discovery and Early Research

The discovery and study of cholinesterase inhibitors have a rich history, driven by both therapeutic potential and the understanding of nerve agent toxicity. Early research into conditions like myasthenia gravis and glaucoma highlighted the potential benefits of enhancing cholinergic transmission. The "cholinergic hypothesis" in Alzheimer's disease research, based on the correlation between central cholinergic deficiency and cognitive decline, further propelled the investigation into ChEIs as potential therapeutic agents. tandfonline.comuni-duesseldorf.de While various procholinergic agents were explored, ChEIs emerged as clinically viable options due to their ability to amplify the natural pattern of ACh release. oup.comtandfonline.com

Demecarium's Classification and Significance in Cholinergic Pharmacology

This compound is classified as an indirect-acting parasympathomimetic agent and a cholinesterase inhibitor. nih.govdrugbank.comdrugbank.com Specifically, it is a bis-quaternary ammonium (B1175870) compound and a carbamate (B1207046) ester. nih.govnih.gov this compound is known for its long duration of action compared to some other parasympathomimetic drugs like carbachol (B1668302). wikipedia.org Its significance in cholinergic pharmacology stems from its ability to inactivate both acetylcholinesterase and pseudocholinesterase (butyrylcholinesterase), thereby preventing the breakdown of acetylcholine (B1216132) and increasing its activity at cholinergic transmission sites. nih.govdrugbank.comnih.gov This sustained inhibition contributes to its long-acting effects. drugbank.comnih.gov

Theoretical Foundations of Cholinergic System Modulation

Modulating the cholinergic system primarily involves influencing the availability and action of acetylcholine. The theoretical foundation for using ChEIs like this compound lies in the principle that inhibiting the enzymes that degrade ACh will increase its concentration in the synaptic cleft. nih.govnih.gov This elevated ACh level can then lead to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, thereby potentiating cholinergic neurotransmission. nih.govwikipedia.org This modulation can impact various physiological functions controlled by the cholinergic system. nih.govoup.com The complexity of cholinergic modulation is further highlighted by the existence of different receptor subtypes and their varied downstream effects. researchgate.net

Overview of Research Trajectories for Long-Acting Cholinesterase Inhibitors

Research into cholinesterase inhibitors has pursued various trajectories, including the development of compounds with longer durations of action. The goal of long-acting ChEIs is to provide sustained cholinergic enhancement, potentially leading to more consistent therapeutic effects or reduced dosing frequency. wikipedia.org this compound, with its noted long action, fits within this research area. drugbank.comnih.govwedgewood.com While some long-acting organophosphorus compounds have been explored, research continues to investigate novel structures and mechanisms to achieve prolonged and targeted cholinesterase inhibition for various applications. google.comnih.gov The development of irreversible ChEIs has also been a research focus, aiming for high levels of CNS AChE inhibition for potentially improved anti-neurodegenerative benefits. nih.gov

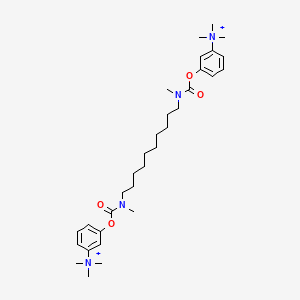

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis. |

|---|---|

CAS-Nummer |

16505-84-3 |

Molekularformel |

C32H52N4O4+2 |

Molekulargewicht |

556.8 g/mol |

IUPAC-Name |

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |

InChI |

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |

InChI-Schlüssel |

RWZVPVOZTJJMNU-UHFFFAOYSA-N |

SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

Kanonische SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |

melting_point |

164-170 |

Andere CAS-Nummern |

16505-84-3 56-94-0 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

1.69e-05 g/L |

Synonyme |

demecarium demecarium bromide demecastigmine Humorsol Tosmilen |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Demecarium Action

Acetylcholinesterase (AChE) Inhibition Dynamics

Acetylcholinesterase is a crucial enzyme found predominantly at neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems, where it rapidly hydrolyzes acetylcholine (B1216132) to terminate synaptic transmission. wikidoc.orgnih.govmmsl.cz Demecarium inhibits this enzyme, thereby increasing the level and duration of action of acetylcholine. nih.govwikipedia.org

Reversible Binding Kinetics and Enzyme-Inhibitor Complex Formation

This compound is classified as a reversible cholinesterase inhibitor. wikipedia.orgwikipedia.orgderangedphysiology.com While some older sources may have described it as irreversible or competitive, experimental results indicate a reversible inhibition manner, similar to neostigmine (B1678181). polyu.edu.hk Reversible inhibitors inactivate an enzyme through noncovalent interactions, allowing the inhibitor to dissociate from the enzyme. libretexts.org Carbamoylating inhibitors, such as this compound, interact with AChE to form a carbamoylated enzyme. basicmedicalkey.com This complex is more stable than the acetylated intermediate formed during normal acetylcholine hydrolysis, leading to prolonged enzyme inhibition. basicmedicalkey.com The interaction involves the binding of the inhibitor to the active site of AChE, forming an enzyme-inhibitor complex. libretexts.org

Interaction with Anionic and Esteratic Sites of AChE

The active site of AChE is located within a narrow gorge and comprises two key subsites: the anionic site and the esteratic subsite. wikidoc.orgmdpi.come-safe-anaesthesia.orgwilliams.edu The anionic site primarily accommodates the positively charged quaternary amine group of acetylcholine and other cationic ligands through interactions with aromatic residues lining the gorge, notably Tryptophan 84. wikidoc.orgmdpi.com The esteratic subsite contains the catalytic machinery responsible for hydrolysis. wikidoc.orgmdpi.com this compound, a bis-quaternary ammonium (B1175870) compound, interacts with both the anionic and esteratic sites of AChE. The presence of two quaternary ammonium moieties in this compound is thought to contribute to its stable interaction with the enzyme. basicmedicalkey.com

Role of Specific Amino Acid Residues in this compound Binding (e.g., Serine, Histidine)

The esteratic subsite of AChE contains a catalytic triad (B1167595) of amino acid residues critical for hydrolysis: Serine, Histidine, and Glutamate. wikidoc.orgwikipedia.orgopcw.orgscribd.com Specifically, Serine 200 (in Torpedo californica AChE numbering, corresponding to Ser203 in human AChE nih.gov), Histidine 440 (His447 in human nih.gov), and Glutamate 327 (Glu334 in human nih.gov) are key players. wikidoc.orgopcw.orgscribd.com While the precise details of this compound's interaction with each residue are complex, carbamate (B1207046) inhibitors like this compound are hydrolyzed by AChE, leading to the formation of a carbamoylated enzyme where the carbamoyl (B1232498) group is covalently attached to the active center serine residue. basicmedicalkey.commdpi.com The histidine residue assists in this process and the subsequent regeneration of the free enzyme. wikidoc.orgnih.gov

Comparative Analysis of AChE Inhibition with Other Cholinergic Agents

This compound is a potent cholinesterase inhibitor. drugbank.commedchemexpress.com Compared to other cholinergic agents, such as direct-acting muscarinic agonists like pilocarpine (B147212) or carbachol (B1668302), cholinesterase inhibitors like this compound potentiate the action of naturally released acetylcholine by inhibiting its breakdown. arvojournals.org This contrasts with direct agonists that directly stimulate cholinergic receptors. uobabylon.edu.iqarvojournals.org this compound's long duration of action compared to some other parasympathomimetic drugs like carbachol is attributed to its reversible inhibition of cholinesterase. wikipedia.org Studies comparing this compound with neostigmine, another carbamate inhibitor, have shown this compound to be more potent in inhibiting AChE, with a lower IC50 value and inhibition constant (Ki). polyu.edu.hk

| Inhibitor | AChE IC50 Value (nM) | AChE Inhibition Constant (Ki) (nM) |

| This compound | 2.6 polyu.edu.hk | 1.2 polyu.edu.hk |

| Neostigmine | 106 polyu.edu.hk | 21 polyu.edu.hk |

Molecular Modeling and Computational Chemistry of this compound-Enzyme Interactions

Molecular modeling and computational chemistry techniques are valuable tools for understanding the detailed interactions between enzymes and inhibitors at the atomic level. iupac.orgzymvol.com These approaches, including molecular docking and molecular dynamics simulations, can provide insights into binding affinities, interaction sites, and the conformational changes that occur upon inhibitor binding. mmsl.cznih.govnih.govnih.gov While specific detailed computational studies focusing solely on this compound's interaction with cholinesterases were not extensively found in the immediate search results, these methods are generally applied to study the binding of cholinesterase inhibitors to both AChE and BChE. mmsl.cznih.govnih.govmdpi.comfrontiersin.org Such studies can help elucidate the precise orientation of this compound within the active site gorge, the nature of the interactions with specific amino acid residues, and the differences in binding to AChE versus BChE. Computational studies on other inhibitors highlight the importance of factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces in determining binding affinity and specificity to cholinesterases. nih.govnih.gov

Ligand Docking and Binding Affinity Predictions

This compound exerts its inhibitory effect by binding to cholinesterase enzymes. Specifically, it binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine smolecule.com. Research involving molecular docking and binding affinity predictions for cholinesterase inhibitors, while not always specifically detailing this compound in the provided results, highlights the principles involved. Studies on other inhibitors interacting with AChE show that the active site is located within a deep gorge and contains a catalytic triad (Ser, His, Glu) and an anionic site that binds the positively charged quaternary ammonium group of acetylcholine and similar inhibitors nih.gov. The binding affinity of an inhibitor is influenced by its interaction with these sites and other residues within the gorge nih.gov. One source mentions this compound Bromide as a potent cholinesterase inhibitor with an apparent affinity (Kiapp) of 0.15 μM medchemexpress.com. Another study comparing this compound's inhibition manner to Neostigmine suggests this compound might interact with the enzyme at a peripheral site and indirectly affect the catalytic pocket, rather than directly interacting with the core catalytic site like Neostigmine . This indirect interaction mode might negatively impact its inhibitory effects on BChE .

Cellular and Synaptic Impact of Acetylcholine Accumulation (Preclinical)

The primary cellular and synaptic impact of this compound is the accumulation of acetylcholine at cholinergic transmission sites due to cholinesterase inhibition drugbank.comnih.govsmolecule.comnih.gov. This increased concentration of acetylcholine leads to prolonged and enhanced activation of both muscarinic and nicotinic acetylcholine receptors located on postsynaptic membranes and potentially at presynaptic sites pharmacology2000.comentokey.commcrr.info.

Modulation of Neurotransmitter Dynamics

This compound's inhibition of AChE and BChE directly modulates neurotransmitter dynamics by preventing the enzymatic hydrolysis of acetylcholine drugbank.comnih.govsmolecule.com. This leads to a sustained high concentration of acetylcholine in the synaptic cleft, altering the normal rapid on-off signaling characteristic of cholinergic synapses drugbank.comnih.govpressbooks.pub. The prolonged presence of acetylcholine means that cholinergic receptors are exposed to the neurotransmitter for extended periods, leading to continuous or exaggerated signaling pharmacology2000.com. This contrasts with the typical rapid hydrolysis of acetylcholine by AChE, which is essential for terminating signal transduction at neuromuscular junctions and other cholinergic synapses drugbank.compressbooks.pubmdpi.com. The resulting accumulation of acetylcholine can potentiate the action of endogenously released acetylcholine nih.govnih.gov.

Postsynaptic Receptor Response Alterations (e.g., Desensitization Theories)

The sustained high levels of acetylcholine induced by this compound can lead to alterations in postsynaptic receptor responses, including desensitization pharmacology2000.com. Nicotinic acetylcholine receptors (nAChRs), in particular, are known to undergo desensitization upon prolonged or repeated exposure to agonists like acetylcholine nih.govnih.govmdpi.com. Desensitization is a process where the receptor, despite the continued presence of the agonist, transitions to a closed, non-responsive state nih.govnih.gov. This is considered an intrinsic molecular property of the receptor nih.gov. The mechanism of nAChR desensitization is not fully understood but is thought to involve conformational changes in the receptor structure nih.govnih.govu-strasbg.fr. Prolonged agonist exposure can lead to a stable high-affinity state for agonists in the desensitized receptor u-strasbg.fr. While the provided information does not specifically detail this compound's role in inducing desensitization, the general mechanism of cholinesterase inhibitors leading to acetylcholine accumulation and the known phenomenon of acetylcholine-induced receptor desensitization in preclinical studies (e.g., at the neuromuscular junction) suggest this as a likely consequence of this compound's action pharmacology2000.comnih.govmdpi.com. The increased acetylcholine levels can cause enhanced muscarinic responses and initial nicotinic receptor stimulation, which can then be followed by paralysis due to depolarization block at autonomic ganglia and skeletal muscle, consistent with desensitization at these sites pharmacology2000.com.

Preclinical Pharmacodynamic Investigations of Demecarium

In Vitro Pharmacological Characterization in Isolated Systems

In vitro studies provide insights into the direct effects of Demecarium on various tissues and cellular processes without the complexities of systemic circulation and metabolism.

Effects on Smooth Muscle Contractility (e.g., Ocular Tissues)

This compound's mechanism of action, the inhibition of cholinesterase, leads to an accumulation of acetylcholine (B1216132). drugbank.comnih.govnih.gov In ocular tissues, this increased acetylcholine concentration causes contraction of smooth muscles such as the iris sphincter muscle and the ciliary muscle. drugbank.comnih.govnih.gov Contraction of the iris sphincter muscle results in miosis (pupil constriction). drugbank.comnih.govnih.gov Contraction of the ciliary muscle affects the accommodation reflex, leading to a spasm of focus to near vision. drugbank.comnih.gov This ciliary muscle contraction also pulls on the scleral spur, which in turn widens the trabecular meshwork lamellae, facilitating the outflow of aqueous humor. jaypeedigital.com

Neural Activity Modulation in Cell Culture and Tissue Slices

As a cholinesterase inhibitor, this compound enhances cholinergic neurotransmission by increasing acetylcholine levels at synapses. cymitquimica.com This can modulate neural activity in systems containing cholinergic neurons or synapses. While specific in vitro studies on this compound's effects on neural activity modulation in cell culture and tissue slices were not extensively detailed in the search results, the general understanding of cholinesterase inhibitors suggests they would potentiate responses mediated by acetylcholine in such preparations. Organotypic slice cultures and cell cultures are established models for studying neuronal function and testing drug candidates affecting neural activity. nih.govprotocols.ionih.gov

Cholinergic Signal Transduction Pathway Alterations

This compound's primary action is the inhibition of acetylcholinesterase and pseudocholinesterase, which directly impacts the cholinergic signal transduction pathway by preventing the breakdown of acetylcholine. drugbank.comnih.govnih.gov This leads to a prolonged presence and increased concentration of acetylcholine in the synaptic cleft, resulting in enhanced activation of both muscarinic and nicotinic acetylcholine receptors. rxlist.comnih.gov Activation of these receptors triggers various intracellular signaling cascades depending on the receptor subtype and the specific cell type. For instance, muscarinic receptors are G protein-coupled receptors that can regulate intracellular second messengers and ion channels. uobabylon.edu.iqmcrr.info Nicotinic receptors are ligand-gated ion channels that, upon binding acetylcholine, cause depolarization of the cell membrane. uobabylon.edu.iqmcrr.info The increased and prolonged activation of these receptors due to this compound's action alters the downstream signaling events in cholinergic pathways.

Animal Model Studies of this compound's Mechanistic Effects

Animal models are crucial for evaluating the in vivo pharmacodynamics of this compound, observing its effects on physiological functions and disease models.

Ocular Pharmacodynamics in Animal Models (e.g., Pupillary Responses, Aqueous Humor Dynamics)

Studies in animal models, such as Beagles with normotensive eyes and those with inherited glaucoma, have demonstrated the ocular effects of topically applied this compound bromide. These effects include long-term miosis and a decrease in intraocular pressure (IOP). nih.govresearchgate.net The miosis observed in these studies generally paralleled the decrease in IOP. nih.gov For example, in Beagles, this compound bromide at concentrations of 0.125% and 0.5% decreased IOP for approximately 49 and 55 hours, respectively. nih.gov The reduction in IOP is attributed to the facilitated outflow of aqueous humor resulting from the contraction of the ciliary muscle induced by the accumulation of acetylcholine. nih.govnih.govjaypeedigital.com Studies in dogs also evaluated the effect of this compound bromide on blood-aqueous barrier permeability, showing a transient increase in aqueous humor protein concentration. researchgate.netresearchgate.net

Here is a data table summarizing some findings from animal studies on ocular effects:

| Animal Model | This compound Bromide Concentration | Effect on Pupil Size | Effect on Intraocular Pressure (IOP) | Duration of IOP Decrease | Reference |

| Beagles | 0.125% | Long-term miosis | Decrease | ~49 hours | nih.gov |

| Beagles | 0.5% | Long-term miosis | Decrease | ~55 hours | nih.gov |

| Rabbits | 0.125% | Not specified | Increased IOP, decreased ICA parameters | Not specified | researchgate.net |

Systemic Cholinergic Responses in Animal Models (e.g., Muscle Fasciculations, Glandular Secretions)

This compound, as a cholinesterase inhibitor, can induce systemic cholinergic responses in animal models due to the accumulation of acetylcholine at various cholinergic synapses throughout the body. Increased acetylcholine levels can lead to effects on skeletal muscles, such as twitching and fasciculations, particularly after nerve impulse release. nih.gov Furthermore, cholinergic stimulation can increase secretions from various glands through the activation of muscarinic receptors, resulting in effects like salivation, sweating, and lacrimation. nih.gov While specific detailed data on this compound's systemic effects like muscle fasciculations or glandular secretions in animal models were not extensively provided in the search results, the known pharmacology of cholinesterase inhibitors supports the potential for these effects. nih.govwikipedia.org

Dose-Response Relationships in Preclinical Biological Systems

Preclinical studies have investigated the dose-response relationships of this compound, primarily concerning its effects on intraocular pressure and pupil size in animal models. In Beagles with normotensive eyes and inherited glaucoma, different concentrations of topically applied this compound bromide were evaluated. nih.gov

| Concentration (%) | Species | Effect on IOP | Duration of IOP Decrease | Effect on Pupil Size |

| 0.125 | Beagle (normotensive and glaucomatous) | Decreased | 49 hours | Miosis (generally paralleled IOP decrease) |

| 0.5 | Beagle (normotensive and glaucomatous) | Decreased | 55 hours | Miosis (generally paralleled IOP decrease) |

Table 1: Dose-Response of Topical this compound Bromide on IOP and Pupil Size in Beagles nih.gov

Another study in normal companion rabbits evaluated the effects of 0.125% this compound bromide. In contrast to findings in dogs, this study reported that this compound significantly increased IOP and decreased iridocorneal angle parameters in rabbits. researchgate.netresearchgate.net This highlights species-specific differences in the response to this compound.

While these studies demonstrate a dose-dependent effect on the duration of IOP reduction in Beagles, the provided information does not offer a comprehensive analysis of dose-response across a wide range of doses or for other potential pharmacological effects in various preclinical biological systems.

Temporal Dynamics of Pharmacological Effects in Animal Models

The temporal dynamics of this compound's effects have been examined in animal models, primarily focusing on the duration of its action on intraocular pressure and pupil size. This compound is characterized as a long-acting cholinesterase inhibitor. nih.govwedgewood.com

In dogs, this compound bromide has been shown to decrease intraocular pressure for up to 48 hours following topical administration. wedgewood.com Studies in Beagles specifically reported IOP reduction lasting for 49 hours with a 0.125% solution and 55 hours with a 0.5% solution. nih.gov The miosis induced by this compound in these Beagles generally paralleled the decrease in IOP. nih.gov

The onset of this compound's effects in animals is relatively rapid, with effects starting within 1 to 2 hours, although outwardly visible effects may not be apparent, requiring further tests to confirm efficacy. iopeyes.com

A study in normal dogs assessing the effects of topical ocular 0.25% this compound bromide on serum acetylcholinesterase levels observed a decline in levels over the first 24 hours, which was statistically significant by 24 hours. nih.gov By day 3, acetylcholinesterase levels had risen above baseline in most dogs, indicating a recovery phase. nih.gov

The prolonged duration of action of this compound, compared to some other glaucoma medications like pilocarpine (B147212), is considered an advantage, potentially allowing for less frequent administration. wedgewood.comdvm360.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5966 |

| Acetylcholine | 187 |

| Pseudocholinesterase | 6769 |

| Acetylcholinesterase | 395 |

| Pilocarpine | 4823 |

| Echothiophate iodide | 3165 |

| Latanoprost | 5311220 |

| Betaxolol | 2371 |

| Dorzolamide | 68700 |

| Timolol | 3000350 |

| Betamethasone | 9243 |

| Praziquantel | 4895 |

| Methazolamide | 4101 |

| Acetazolamide | 1949 |

| Dichlorphenamide | 3031 |

| Mannitol | 6251 |

| Glycerol | 753 |

| Bimatoprost | 5362434 |

| Travoprost | 1548955 |

| Tafluprost | 11277668 |

| Netarsudil | 56933252 |

| Ripasudil | 11786331 |

| Physostigmine (B191203) | 4790 |

| Carbachol (B1668302) | 8355 |

| Phenylephrine | 604 |

| Atropine | 17417 |

| Scopolamine | 8434 |

| Tropicamide | 5564 |

Interactive Data Tables:

Table 1: Dose-Response of Topical this compound Bromide on IOP and Pupil Size in Beagles

| Concentration (%) | Species | Effect on IOP | Duration of IOP Decrease | Effect on Pupil Size |

| 0.125 | Beagle (normotensive and glaucomatous) | Decreased | 49 hours | Miosis (generally paralleled IOP decrease) |

| 0.5 | Beagle (normotensive and glaucomatous) | Decreased | 55 hours | Miosis (generally paralleled IOP decrease) |

This table summarizes the findings from a study on the dose-response of this compound bromide in Beagles nih.gov. It shows that both tested concentrations decreased IOP and induced miosis, with a longer duration of IOP decrease observed at the higher concentration.

While the search results provide specific durations for IOP reduction at certain concentrations in Beagles, a comprehensive dose-response table across multiple doses and effects is not available within the provided snippets. Similarly, detailed data for temporal dynamics beyond the duration of IOP and pupil size effects in Beagles and serum AChE levels in dogs are not present. Therefore, interactive tables are limited to the specific data points found.

Pharmacokinetic Studies of Demecarium in Preclinical Models

Absorption Profiles in Animal Systems (e.g., Ocular, Oral)

The absorption of Demecarium in animal systems is significantly influenced by the route of administration. As a quaternary ammonium (B1175870) compound, this compound typically exhibits limited lipid solubility uodiyala.edu.iqscribd.com. This characteristic generally affects its ability to cross biological membranes, including those involved in absorption from the gastrointestinal tract or across ocular tissues.

Topical ocular administration is a primary route for this compound in both clinical and preclinical settings, particularly in the treatment of conditions like glaucoma in dogs wikipedia.orgvin.comstvopets.com. Following topical application to the eye, absorption can occur across the cornea and conjunctiva ksumsc.comksumsc.comnih.gov. Additionally, systemic absorption can take place via drainage through the nasolacrimal duct, leading the compound to the nasal cavity and subsequently into the systemic circulation ksumsc.comksumsc.comnih.gov. The extent of systemic absorption after ocular administration can be significant, potentially leading to systemic effects nih.govsmolecule.com.

While topical ocular absorption is well-recognized, detailed quantitative data on oral absorption profiles of this compound in various animal species is less extensively documented in the provided search results. The oral LD50 in mice has been reported as 2.96 mg/kg drugbank.comrxlist.com, which provides an indication of toxicity via this route but does not offer comprehensive pharmacokinetic absorption data like bioavailability or absorption rate constants.

Distribution Characteristics in Animal Tissues and Biofluids

Following absorption, this compound is distributed throughout the body. The distribution characteristics of a drug are influenced by factors such as blood flow, tissue binding, and permeability across biological barriers. Given its quaternary ammonium structure, this compound is expected to have limited ability to readily cross cell membranes compared to more lipophilic compounds uodiyala.edu.iqscribd.com.

After corneal absorption, this compound can accumulate in ocular structures such as the aqueous humor and intraocular tissues ksumsc.com. Melanin binding within the iris can also play a role in prolonging the effect of cholinergic agonists in animals with dark pigmented irises ksumsc.com.

Detailed studies specifically mapping the comprehensive tissue distribution of this compound across various organs and biofluids in different preclinical species are not explicitly detailed in the provided information. General principles of drug distribution suggest that highly perfused tissues would initially receive a greater proportion of the compound jaypeedigital.com.

Tissue Uptake and Compartmental Modeling

Tissue uptake refers to the process by which a drug enters cells and tissues after distribution. The extent of tissue uptake can be influenced by factors such as passive diffusion, active transport, and binding to tissue components.

Pharmacokinetic compartmental modeling is a method used to describe and predict the time course of drug concentrations in the body by dividing the body into one or more compartments jaypeedigital.comallucent.comverisimlife.com. These models utilize mathematical equations to represent the processes of absorption, distribution, metabolism, and excretion between compartments turkupetcentre.netmdpi.com. Compartmental analysis can be used to estimate pharmacokinetic parameters and understand drug disposition allucent.com.

While compartmental modeling is a standard approach in preclinical pharmacokinetic studies allucent.comadmescope.comeuropa.eunih.gov, the provided information does not include details of specific compartmental models developed for this compound in preclinical animal species or quantitative data on tissue uptake kinetics that would be used in such models. Studies often summarize concentration-time data using non-compartmental analysis or compartmental modeling admescope.comeuropa.eu.

Metabolism Pathways and Metabolite Identification

Biotransformation, or metabolism, is a key process in the elimination of drugs from the body. For this compound, significant biotransformation is known to occur, particularly within the eye scribd.comksumsc.comksumsc.com.

Role of Esterases in Biotransformation

This compound is a carbamate (B1207046) cholinesterase inhibitor wikipedia.orgsmolecule.comnih.govnih.gov. A major pathway for the metabolism of carbamate compounds, including carbamate anticholinesterases, involves hydrolysis catalyzed by esterase enzymes scribd.comksumsc.comksumsc.compharmacology2000.com. These esterases are present in various tissues, including the eye, plasma, and liver scribd.comksumsc.comksumsc.comdoctorlib.orgpharmacology2000.com.

Carbamylating inhibitors like this compound react with the active site serine of cholinesterases, forming a carbamyl-enzyme intermediate doctorlib.orgpharmacology2000.com. This intermediate is subsequently hydrolyzed, regenerating the active enzyme, but the hydrolysis of the carbamyl-enzyme is slower than that of the acetylated enzyme formed during acetylcholine (B1216132) hydrolysis pharmacology2000.com. This slower hydrolysis contributes to the duration of action of carbamate inhibitors.

Beyond their target enzymes (acetylcholinesterase and pseudocholinesterase), carbamates can also be hydrolyzed by other esterases in the body, although potentially at a slower rate uodiyala.edu.iqpharmacology2000.com.

Hydrolysis Products and Their Cholinergic Activity

The hydrolysis of this compound by esterases would yield hydrolysis products. While the specific chemical structures and pharmacological activity of all this compound hydrolysis products are not detailed in the provided search results, the metabolic process involves the breakdown of the carbamate ester linkages smolecule.comnih.govpharmakb.comresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5966 |

| This compound Bromide | 5965 |

Data Tables

Based on the available information, detailed quantitative pharmacokinetic data suitable for comprehensive data tables (e.g., plasma concentration-time profiles, tissue distribution concentrations, specific metabolic rate constants) in preclinical animal models is limited in the provided search results. The information is primarily descriptive regarding absorption routes, general distribution principles, and metabolic pathways involving esterases. Therefore, interactive data tables with specific numerical findings cannot be generated based solely on the provided snippets.

This compound bromide is an anticholinesterase agent primarily used for its miotic effects, particularly in the treatment of glaucoma in animals vin.comdrugbank.comwikipedia.org. While its therapeutic actions and mechanisms are relatively well-documented, detailed pharmacokinetic studies specifically focusing on excretion routes and elimination kinetics in preclinical animal models appear to be limited in the readily available scientific literature.

The majority of research involving this compound in animal models, particularly dogs and rabbits, focuses on its ocular effects, such as miosis and reduction of intraocular pressure, and its impact on the blood-aqueous barrier uoguelph.caresearchgate.netuoguelph.ca. These studies often involve topical ocular administration, a route where systemic absorption and subsequent excretion might be less pronounced compared to systemic administration routes.

General principles of pharmacokinetics indicate that drugs and their metabolites are eliminated from the body through various routes, with the kidney being the most significant organ for excretion, followed by the biliary tract and feces jaypeedigital.com. Other minor routes can include lungs, sweat, saliva, skin, and tears jaypeedigital.com. For quaternary amines like this compound, which carry a permanent positive charge, passive diffusion across biological membranes is limited oculist.netentokey.com. This characteristic generally favors elimination via routes that handle polar compounds, such as renal excretion.

While specific quantitative data on the percentage of this compound excreted via urine or feces, or detailed elimination half-lives in various animal species, were not prominently found in the search results, the general understanding of quaternary ammonium compounds suggests that renal excretion of the unchanged drug is likely a primary elimination pathway. Metabolism might also play a role, but the extent and specific metabolic pathways of this compound in different animal species are not clearly detailed in the retrieved information.

Studies on other compounds, such as methylprednisolone (B1676475) in dogs, have shown elimination via both urine and feces, with a significant portion excreted in the feces drugbank.com. Similarly, studies on demethyleneberberine (B150084) in rats and mice indicated that total excretion in urine, feces, and bile accounted for a relatively small percentage of the administered dose, suggesting other elimination or distribution patterns mdpi.com. However, these findings pertain to different compounds and cannot be directly extrapolated to this compound due to differences in chemical structure and properties.

The limited availability of detailed pharmacokinetic data on this compound's excretion and elimination kinetics in preclinical models highlights a potential gap in the published literature. Research in this specific area would be valuable for a more comprehensive understanding of the compound's disposition in various animal species.

Data Tables

Based on the limited specific data found regarding the excretion and elimination kinetics of this compound in preclinical models within the search results, it is not possible to generate detailed data tables with specific parameters like percentage excreted via different routes or precise half-life values for this compound itself. The search results provided general information about pharmacokinetic processes and studies on other compounds, but lacked specific, quantifiable data for this compound's excretion and elimination kinetics in animals.

Therefore, a data table specifically for this compound's excretion and elimination kinetics in preclinical models cannot be populated with detailed research findings from the provided search results.

Chemical Synthesis and Structure Activity Relationship Sar Research of Demecarium and Analogues

Synthetic Methodologies for Demecarium

The synthesis of this compound involves the formation of carbamate (B1207046) linkages and the subsequent quaternization of tertiary amine groups. smolecule.com

Historical and Contemporary Synthesis Routes

A historical synthesis route for this compound involves the reaction of 1,10-bis-(methylamino)-decane with phosgene (B1210022) to form a bis-carbamoyl chloride intermediate. This intermediate is then reacted with 3-(dimethylamino)phenol to yield the bis-carbamoylester, which is subsequently quaternized with methylating agents to form this compound. chemistry-chemists.commedihealthpedia.com Contemporary routes likely build upon this fundamental approach, potentially incorporating optimized conditions or alternative reagents for improved yield and purity.

Key Intermediates and Reaction Conditions

Key intermediates in the synthesis of this compound include the bis-carbamoyl chloride and the bis-carbamoylester derivative of 2,13-diazatetradecane substituted with 3-(dimethylamino)phenyl groups. chemistry-chemists.commedihealthpedia.com The quaternization step typically involves the use of methylating agents, such as methyl bromide, to introduce the quaternary ammonium (B1175870) centers. smolecule.comgoogle.com Specific reaction conditions, including solvents, temperature, and reaction time, are optimized to facilitate the formation of the desired carbamate and quaternary ammonium functionalities while minimizing side reactions.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is driven by the desire to explore variations in its structure to understand the impact on cholinesterase inhibition potency and duration of action. This involves modifying different parts of the molecule, such as the length of the decamethylene chain, the nature of the carbamate linkage, or the substituents on the nitrogen atoms. slideshare.net The synthesis of these analogues employs similar chemical transformations to those used for this compound, adapted to the specific structural modifications being introduced. smolecule.com

Structure-Activity Relationships for Cholinesterase Inhibition Potency

Structure-activity relationship (SAR) studies on this compound and its analogues have highlighted the crucial role of specific structural features in their ability to inhibit cholinesterases. pharmakb.comuni.luresearchgate.net

Influence of Quaternary Ammonium Moieties

The presence of quaternary ammonium groups is a defining feature of this compound and is essential for its interaction with the anionic site of cholinesterase enzymes. nih.govslideshare.netdrugbank.com These positively charged centers facilitate binding to the negatively charged residues within the enzyme's active site, contributing significantly to inhibitory potency. slideshare.net Variations in the number, position, and substituents on the quaternary ammonium groups in analogues can dramatically affect their binding affinity and inhibitory activity.

Significance of Carbamate Linkages

The carbamate linkages in this compound are also critical for its mechanism of action as a cholinesterase inhibitor. nih.govslideshare.netdrugbank.com Cholinesterase inhibitors like this compound function by forming a carbamylated enzyme intermediate, which is more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine (B1216132). slideshare.net This carbamylation effectively inactivates the enzyme for a prolonged period. Modifications to the carbamate structure can influence the stability of the carbamylated enzyme and thus the duration of enzyme inhibition. slideshare.net

Role of Spacer Chain Length on Enzyme Binding

The interaction of dimeric cholinesterase inhibitors, such as this compound, with their target enzymes is significantly influenced by the length and nature of the linker or spacer chain connecting the two active moieties. While specific detailed data tables directly comparing various spacer lengths in this compound analogues and their precise impact on binding affinities (like Ki or IC50 values) across different chain lengths were not explicitly found in the search results, the principle of spacer length optimization in dimeric inhibitors is a well-established concept in SAR studies polyu.edu.hk. The spacer plays a crucial role in positioning the pharmacophores within the active site and/or peripheral anionic site of the enzyme, facilitating optimal interactions. google.com The distance between the two quaternary ammonium centers in dimeric inhibitors is critical for simultaneously interacting with different binding sites on the cholinesterase enzymes. Variations in spacer length can affect the orientation and flexibility of the molecule, thereby influencing the binding affinity and duration of inhibition. Research into dimeric compounds often involves synthesizing a series of analogues with varying spacer lengths to empirically determine the optimal distance and linker type for maximal enzyme inhibition or selectivity. uogqueensmcf.com

SAR for Selectivity towards AChE versus BChE

This compound is known to inhibit both AChE and BChE nih.govnih.gov. The selectivity of cholinesterase inhibitors towards either AChE or BChE is a key aspect of SAR research, particularly in the context of developing therapeutics for conditions like Alzheimer's disease where selective BChE inhibition may be beneficial in later stages nih.govnih.gov. The structural differences between the active sites of AChE and BChE contribute to the potential for selective inhibition. AChE has a narrower active site gorge compared to BChE, which has a larger, more flexible active site due to variations in a few key amino acid residues. researchgate.net

SAR studies on this compound and its analogues, as well as other dimeric cholinesterase inhibitors, have explored how modifications to the structure, including the nature of the linkers and the terminal groups, can influence this selectivity. For instance, some studies on novel dimeric compounds have aimed to identify selective BChE inhibitors by modifying the linker or the non-covalent interaction sites nih.gov. While direct comparative data tables for this compound analogues showing a clear SAR for AChE/BChE selectivity based on specific structural changes were not prominently featured in the search results, the general principle holds that altering the size, flexibility, and charge distribution of the inhibitor can lead to differential binding affinities for the two enzymes. This compound itself has been characterized as a potent inhibitor of both enzymes nih.govnih.gov. One study indicates that dimeric this compound inhibits AChE/BChE with a similar inhibition manner as its monomeric form, neostigmine (B1678181), although with different IC50 and Ki values, suggesting differences in potency but perhaps not stark selectivity based solely on the monomer-dimer comparison presented polyu.edu.hk.

SAR for Modulating Pharmacokinetic Properties (e.g., Lipophilicity, Tissue Penetration)

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are significantly influenced by a compound's physicochemical characteristics, particularly lipophilicity pensoft.netmdpi.comnih.govnih.gov. Lipophilicity, often quantified by parameters like log P or log D, dictates how readily a molecule can cross biological membranes and distribute into various tissues pensoft.netmdpi.comnih.govyoutube.com.

For this compound and its analogues, modulating pharmacokinetic properties through SAR involves modifying the chemical structure to alter its lipophilicity. As a bis-quaternary ammonium compound, this compound carries two permanent positive charges, making it highly polar and hydrophilic nih.govpharmakb.com. This inherent hydrophilicity generally limits its ability to passively diffuse across lipophilic biological membranes, such as the blood-brain barrier mdpi.comyoutube.com.

SAR studies aimed at modulating the pharmacokinetic profile of cholinesterase inhibitors often involve strategies to increase lipophilicity to improve tissue penetration, especially for targets within the central nervous system. nih.govyoutube.com This could involve reducing the number of charged centers, introducing lipophilic functional groups, or modifying the linker region to be more lipophilic. Conversely, increasing hydrophilicity might be desirable for reducing systemic exposure and potential off-target effects.

Advanced Analytical Methodologies for Demecarium Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic techniques are fundamental in Demecarium research for separating the compound from related substances and impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the determination of this compound bromide and related compounds nih.govmims.commims.com. A high-performance liquid chromatographic method has been described for the analysis of this compound bromide and associated process intermediates and companion products nih.govmims.com. This method utilizes isocratic reversed-phase chromatography on a µBondapak CN column with UV detection nih.govmims.com. The reproducibility and stability of this compound bromide using this method have been demonstrated nih.govmims.com. Applications of this HPLC method include the quantitation of this compound bromide in aqueous solutions and the control of raw material quality nih.govmims.com.

HPLC is integral to pharmaceutical quality control processes, allowing for the detection and quantification of impurities and contaminants in drug products fishersci.no. The choice of HPLC column is critical for achieving selectivity, with different column types exhibiting varying affinities for analytes based on their characteristics fishersci.no.

Here is a summary of the described HPLC method parameters:

| Parameter | Detail | Source |

| Technique | Isocratic Reversed-Phase Chromatography | nih.govmims.com |

| Column | µBondapak CN column | nih.govmims.com |

| Detection | UV detection | nih.govmims.com |

| Applications | Quantitation in aqueous solutions, Raw material control | nih.govmims.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique often used for the separation and identification of volatile and semi-volatile compounds. While GC-MS has been a standard for detecting certain substances like anabolic steroids, it is generally less suitable for analyzing polar, non-volatile, and heat-labile drugs sigmaaldrich.com. This compound, being a quaternary ammonium (B1175870) compound nih.govwikipedia.orgmims.com, is typically polar and non-volatile, which can present challenges for GC-MS analysis without prior derivatization. Liquid chromatography-mass spectrometry (LC-MS) is often preferred for such compounds sigmaaldrich.com. Although GC-MS is a valuable analytical tool in various fields, specific methods for the analysis of intact this compound using GC-MS were not prominently found in the consulted literature within the scope of this article.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Identification and Characterization

Spectroscopic methods provide valuable information about the structure, functional groups, and concentration of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum fishersci.camims.com. It is a cost-effective, simple, and versatile technique used for qualitative and quantitative analysis fishersci.ca. In this compound research, UV detection is coupled with HPLC for the determination and quantitation of this compound bromide nih.govmims.commims.com. UV-Vis absorption spectroscopy has also been employed to investigate the interaction of this compound bromide with surfactants, outlining distinct processes based on surfactant concentration researchgate.netwikipedia.org. The technique helps to identify, assess purity, and quantify components by analyzing the pattern of light absorption and transmission fishersci.ca. The wavelength range for UV-Vis spectroscopy typically spans from 190 nm to 800 nm, with the UV region from 190 to 400 nm and the visible region from 400 to 800 nm fishersci.ca.

Mass Spectrometry (MS) is a sensitive analytical technique used to quantify known analytes and identify unknown molecules by measuring the mass-to-charge ratio (m/z) of ions wikipedia.org. LC-MS is considered more suitable than GC-MS for the analysis of polar and non-volatile compounds like this compound sigmaaldrich.com. LC-MS spectral information is available for this compound bromide ontosight.ai. During MS analysis, molecules are ionized and then separated according to their m/z ratio wikipedia.org. Fragmentation can occur, and the m/z ratio of the resulting fragments is determined, providing structural information wikipedia.org. Predicted collision cross sections (CCS) for this compound adducts are also available, which can be useful in MS-based analysis for compound identification and characterization guidetopharmacology.orgfishersci.it. A screening procedure using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been developed for the identification and quantification of distigmine (B1199959) bromide, a structurally related cholinesterase inhibitor, in serum samples, illustrating the applicability of LC-MS techniques to this class of compounds uni.luuni-goettingen.de.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and structural elucidation of organic compounds. It provides detailed information about the arrangement of atoms within a molecule. 1H NMR and 13C NMR spectra are commonly used in the characterization of organic molecules mims.comnih.gov. Predicted 13C NMR data for this compound in D2O is available. Reference standards for this compound bromide are analyzed using 1H NMR and 13C NMR spectroscopy, confirming their identity and purity. NMR spectroscopy is essential for confirming the structure of synthesized this compound and for studying its behavior and interactions in solution.

Mass Spectrometry (MS)

Bioanalytical Assays for Enzyme Activity and Inhibition

Bioanalytical assays play a vital role in assessing the impact of this compound on cholinesterase activity. These methods quantify the enzyme's function and the extent to which this compound inhibits it.

Ellman Assay for Cholinesterase Activity

The Ellman assay, a widely used spectrophotometric method, is fundamental in measuring cholinesterase activity. plos.orgpublichealthtoxicology.com This assay relies on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as acetylthiocholine (B1193921). publichealthtoxicology.comaaup.edu The product of this hydrolysis, thiocholine, then reacts with a chromogenic reagent, typically 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. publichealthtoxicology.comaaup.eduresearchgate.net This reaction yields a yellow product, 5-thio-2-nitrobenzoic acid (TNB), whose formation can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm. publichealthtoxicology.com The rate of this color change is directly proportional to the enzyme's activity.

The Ellman assay has been modified for various applications, including the assessment of cholinesterase inhibition. publichealthtoxicology.compolyu.edu.hk By measuring the reduction in enzyme activity in the presence of this compound, researchers can determine its inhibitory potency, often expressed as an IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). polyu.edu.hk Studies have employed modified Ellman methods to assess the IC₅₀ value and inhibition kinetics of this compound against both AChE and BChE. polyu.edu.hk

Radiometric and Fluorometric Assays

Beyond the Ellman assay, radiometric and fluorometric methods offer alternative approaches for measuring cholinesterase activity and inhibition. Radiometric assays typically involve the use of radiolabeled substrates, such as [¹⁴C]- or [³H]-labeled acetylcholine (B1216132) or its derivatives. nih.govnih.govwho.int The enzymatic hydrolysis of these substrates releases a radiolabeled product, which can be separated from the remaining substrate and quantified using liquid scintillation counting. nih.govwho.int These methods can offer high sensitivity and have been used to assess cholinesterase activity in various biological samples. nih.govwho.int Novel radiometric methods utilizing selective substrates like N-[¹⁴C]methylpiperidin-4-yl acetate (B1210297) ([¹⁴C]MP4A) for AChE and (R)-N-[¹⁴C]methylpiperidin-3-yl butyrate (B1204436) ([¹⁴C]MP3B_R) for BChE have been developed to improve selectivity and allow for measurements in minimally diluted tissue samples. nih.govnih.gov

Fluorometric assays, on the other hand, utilize fluorescent substrates or probes whose fluorescence properties change upon enzymatic hydrolysis. medchemexpress.comnih.govnih.gov The increase or decrease in fluorescence intensity or a shift in emission wavelength can be correlated with enzyme activity. nih.gov These assays can be highly sensitive and are suitable for high-throughput screening of cholinesterase inhibitors. nih.govnih.gov For instance, fluorescein-based sensors have been developed for AChE activity assays and inhibitor screening, where the hydrolysis product of acetylthiocholine induces a change in fluorescence. nih.gov While general principles of radiometric and fluorometric assays for cholinesterase inhibition are established, specific detailed applications involving this compound in the provided search results are limited compared to the Ellman assay.

Method Validation and Application in Preclinical Biological Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of results obtained in preclinical research, particularly when analyzing biological matrices. researchgate.netunil.chslideshare.netrsc.org Method validation typically involves evaluating parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LLOQ), and stability. researchgate.netrsc.orgjapsonline.com

For the analysis of this compound and its effects in preclinical studies, methods must be validated for the specific biological matrices being investigated. Common preclinical biological matrices include plasma, serum, urine, and tissue homogenates. slideshare.netrsc.orgnih.gov The complexity of these matrices necessitates appropriate sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to isolate the analyte of interest and remove interfering substances. slideshare.netrsc.orgrsc.org SPE has been shown to provide higher recoveries and cleaner chromatograms in some bioanalytical methods for cholinesterase inhibitors. rsc.org

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (LC-MS/MS), is a commonly employed technique for the quantification of drugs and their metabolites in biological matrices after appropriate sample preparation. researchgate.netrsc.orgjapsonline.comrsc.orgnih.gov A high-performance liquid chromatographic method for the determination of this compound bromide and related compounds has been described, utilizing reversed-phase chromatography with UV detection. nih.gov This method demonstrated reproducibility and stability of this compound bromide in aqueous solutions. nih.gov

The application of validated bioanalytical methods in preclinical studies allows for the determination of this compound concentrations in biological fluids and tissues over time, providing crucial pharmacokinetic data. rsc.orgrsc.org Furthermore, these methods enable the assessment of pharmacodynamic effects, such as the degree and duration of cholinesterase inhibition in target tissues or surrogate markers like blood, following this compound administration in animal models. researchgate.netnih.govrsc.orgrsc.org Studies in dogs, for instance, have used methods based on the DTNB reaction (Ellman-like) to analyze serum acetylcholinesterase levels after topical ocular application of this compound bromide. researchgate.net These studies revealed a transient suppression of systemic acetylcholinesterase levels. researchgate.net

Validation in preclinical biological matrices ensures that the analytical method is suitable for its intended purpose, providing reliable data for the evaluation of this compound's pharmacological profile and supporting further research. researchgate.netrsc.orgjapsonline.com Challenges in ocular bioanalysis, such as limited sample quantities and matrix effects, highlight the need for sensitive and well-validated methods, potentially employing surrogate matrices where necessary. researchgate.net

Experimental Models and Methodologies in Demecarium Investigations

In Vitro Enzyme Kinetics and Inhibition Assays

In vitro enzyme kinetics and inhibition assays are fundamental for characterizing the interaction between Demecarium and cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These assays help determine the potency of inhibition, the mechanism of interaction, and kinetic parameters such as IC50 and Ki values polyu.edu.hknih.gov.

Studies have employed methods like Ellman's method, which is commonly used to assess cholinesterase activity by measuring the rate of thiocholine (B1204863) production from the hydrolysis of acetylthiocholine (B1193921) polyu.edu.hknih.gov. Modifications to this method allow for the assessment of IC50 values, inhibition manners, and inhibition kinetics polyu.edu.hk. For example, this compound has been determined to be a selective, competitive, reversible, and non-time-dependent inhibitor of both AChE and BChE polyu.edu.hk.

Research findings indicate that this compound is a potent inhibitor of AChE, with studies reporting IC50 values in the nanomolar range polyu.edu.hk. For instance, one study reported an IC50 value of 2.6 nM and a Ki value of 1.2 nM for this compound's inhibition of AChE polyu.edu.hk. These in vitro studies provide crucial data on the direct enzymatic activity of this compound.

Interactive Table: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| Acetylcholinesterase (AChE) | 2.6 polyu.edu.hk | 1.2 polyu.edu.hk | Competitive, Reversible, Non-time-dependent polyu.edu.hk |

| Butyrylcholinesterase (BChE) | Data not explicitly found in provided snippets for BChE IC50/Ki, but stated as selective inhibitor polyu.edu.hk | Data not explicitly found in provided snippets for BChE IC50/Ki, but stated as selective inhibitor polyu.edu.hk | Competitive, Reversible, Non-time-dependent polyu.edu.hk |

Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations allow for the study of this compound's effects on specific tissues and their responses to cholinergic stimulation or inhibition in a controlled in vitro setting nih.govresearchgate.net. This method helps to understand the direct pharmacological actions of the compound on target organs.

Examples of isolated organ preparations used in cholinergic research include guinea-pig ileum, rat stomach strip, and guinea-pig vas deferens nih.govijpp.com. Studies have shown that anticholinesterase agents like this compound can potentiate the contractions of isolated guinea-pig vas deferens to electrical stimulation, suggesting that increased acetylcholine (B1216132) availability enhances these responses ijpp.com. Isolated cat atria have also been used to study cholinergic effects, where stimulation of postganglionic fibers caused cardio-inhibitory effects that were potentiated by physostigmine (B191203), another anticholinesterase ijpp.com. While the search results specifically mention this compound in the context of guinea-pig vas deferens studies ijpp.com, isolated tissue preparations are broadly applicable to studying cholinergic modulation by compounds like this compound researchgate.net.

Animal Models for Preclinical Pharmacological Characterization

Animal models are essential for evaluating the in vivo pharmacological characteristics of this compound, including its effects on physiological parameters and its duration of action polyu.edu.hknih.govnih.govavma.orgnih.goviris-pharma.com. These models provide insights that cannot be obtained from in vitro studies.

Rodent Models (e.g., Rat, Mouse)

Rodent models, such as rats and mice, are commonly used in preclinical research for various conditions, including those involving the cholinergic system and neurodegenerative diseases nih.govjanvier-labs.com.

While this compound is primarily known for its ocular applications, rodent models can be utilized to study systemic effects or explore potential applications beyond the eye. For instance, studies on anticholinesterases in the context of Alzheimer's disease research have utilized rodent models mdpi.comnih.gov. Although a direct study of this compound in rodent models for Alzheimer's was mentioned as not having temporal continuity in recent literature nih.govresearchgate.net, rodent models remain relevant for investigating cholinergic compounds. Electrophysiological techniques in rat muscle have also been used to study the effects of compounds on ion channels relevant to neuromuscular function, which can be affected by cholinergic modulation google.com.

Canine Models for Ocular Studies

Canine models, particularly Beagles, have been extensively used to study the ocular effects of this compound, especially in the context of glaucoma research polyu.edu.hknih.govnih.govavma.orgarvojournals.org. The canine eye shares anatomical and physiological similarities with the human eye, making it a relevant model for ophthalmic studies avma.org.

Studies in Beagles with both normotensive eyes and inherited glaucoma have evaluated the effects of topically applied this compound bromide on intraocular pressure (IOP) and pupil size nih.govarvojournals.org. These studies have shown that this compound bromide induces long-term miosis (pupil constriction) and decreases IOP nih.govarvojournals.org.

Data from a study in Beagles demonstrated the duration of IOP reduction with different concentrations of this compound bromide:

Interactive Table: Duration of IOP Reduction in Beagle Eyes Treated with this compound Bromide

| Concentration (%) | Duration of IOP Reduction (hours) |

| 0.125 | 49 nih.gov |

| 0.5 | 55 nih.gov |

Topical ocular application of this compound bromide in normal dogs has also been shown to cause transient suppression of systemic acetylcholinesterase levels researchgate.net. While generally not falling to toxic levels, this indicates systemic absorption and effect researchgate.net. Canine models with inherited primary angle-closure glaucoma (PACG), such as Basset Hounds, have also been used to characterize functional and structural changes and evaluate the effects of cholinergic drugs like this compound bromide on parameters like pattern electroretinography (pERG) deficits arvojournals.org. Early pERG deficits in glaucomatous Basset Hounds were shown to be significantly reversed with the use of topical this compound bromide arvojournals.org.

Microdialysis for Neurotransmitter Monitoring in Animal Brains

Microdialysis is a powerful in vivo technique used to sample extracellular fluid from target tissues, such as the brain, allowing for the monitoring of endogenous substances like neurotransmitters and metabolites. When applied in studies involving this compound, this method is primarily used to assess the compound's impact on cholinergic neurotransmission. This compound is known to inhibit acetylcholinesterase, the enzyme responsible for hydrolyzing acetylcholine (ACh). Therefore, microdialysis is instrumental in measuring changes in extracellular ACh levels in specific brain regions following exposure to this compound.

Studies utilizing microdialysis typically involve implanting a microdialysis probe into a specific brain area of an anesthetized or freely moving animal (commonly rodents). A physiological buffer solution is continuously perfused through the probe's semipermeable membrane. Substances from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected at timed intervals and analyzed using sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Research findings using microdialysis have demonstrated that this compound administration leads to a significant and sustained increase in extracellular ACh concentrations in various brain regions. For instance, studies focusing on areas like the hippocampus or striatum have shown dose- and time-dependent elevations in ACh levels. The magnitude and duration of the ACh increase are directly correlated with the degree of acetylcholinesterase inhibition induced by this compound in the tissue.

A representative finding from microdialysis studies might show a substantial percentage increase in extracellular ACh compared to baseline levels after this compound administration. The peak effect and the time course of recovery provide insights into the compound's pharmacodynamics in the living brain.

| Brain Region | Baseline ACh (nM) | Peak ACh after this compound (nM) | Peak Increase (% of Baseline) |

| Hippocampus | ~0.5 | ~5.0 | ~900% |

| Striatum | ~1.0 | ~8.0 | ~700% |

Note: Values are illustrative based on typical findings in cholinesterase inhibitor studies using microdialysis and may vary depending on species, dose, and experimental conditions.

These microdialysis studies provide direct evidence in living animals for this compound's primary mechanism of action – the elevation of extracellular acetylcholine levels due to acetylcholinesterase inhibition. They are crucial for understanding the neurochemical consequences of this compound exposure in specific brain circuits.

Molecular Biology and Proteomic Approaches (e.g., Gene Expression, Protein Level Analysis)

Molecular biology and proteomic techniques are employed to investigate the effects of this compound at the genetic and protein levels. These approaches can reveal how this compound influences the expression of genes encoding enzymes involved in neurotransmitter metabolism, receptors, or other proteins relevant to neuronal function and response to cholinergic modulation.

Gene expression analysis, often performed using quantitative real-time PCR (qPCR) or RNA sequencing, can measure the mRNA levels of specific genes in tissues exposed to this compound. For example, researchers might examine the expression of the Ache gene (encoding acetylcholinesterase) or genes encoding choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. Changes in the expression of genes related to cholinergic receptors (nicotinic and muscarinic) may also be investigated as potential adaptive responses to altered cholinergic tone.

Proteomic approaches, such as Western blotting, ELISA, or mass spectrometry-based proteomics, allow for the quantification of specific protein levels. This is particularly relevant for assessing the amount of acetylcholinesterase protein in tissues after this compound exposure or recovery periods. While this compound primarily acts by inhibiting the enzyme's activity, long-term or repeated exposure could potentially influence enzyme synthesis or degradation pathways, which would be reflected in protein levels. Analysis of receptor protein levels can also provide insights into potential desensitization or upregulation mechanisms.

Research findings utilizing these methods have shown varying results depending on the experimental conditions (e.g., acute vs. chronic exposure). Some studies might report no significant change in Ache mRNA or protein levels following acute this compound exposure, consistent with its mechanism as a reversible inhibitor of enzyme activity rather than a regulator of enzyme synthesis. However, investigations into more prolonged exposure scenarios or recovery phases might reveal compensatory changes in gene or protein expression related to cholinergic system homeostasis.

Illustrative findings from molecular biology/proteomic studies might include:

| Target | Methodology | Observed Change (Example) | Tissue/Context |

| Ache mRNA | qPCR | No significant change | Brain tissue, acute exposure |

| Acetylcholinesterase protein | Western Blot | No significant change | Brain tissue, acute exposure |

| Cholinergic Receptor Subunits | qPCR/Western Blot | Variable changes (e.g., slight decrease in some subunits) | Brain tissue, prolonged exposure |

Note: These are illustrative examples; actual findings are highly dependent on specific experimental designs.

These molecular and proteomic investigations complement functional studies by providing insights into the underlying cellular and molecular adaptations or responses occurring in tissues affected by this compound, offering a deeper understanding beyond immediate neurotransmitter fluctuations.

Theoretical Advancements and Research Perspectives in Demecarium Studies

Demecarium as a Probe for Cholinergic System Dysregulation

This compound's action as a cholinesterase inhibitor makes it a valuable tool for investigating the cholinergic system. By inhibiting the breakdown of acetylcholine (B1216132), this compound can exaggerate or highlight the effects of altered cholinergic signaling. Research into cholinergic system dysregulation is crucial for understanding various neurological and psychiatric conditions, including Alzheimer's and Parkinson's diseases, schizophrenia, stress, and depression, where disturbances in this system are implicated nih.govmdpi.com. Studies using cholinesterase inhibitors like this compound contribute to the understanding of how cholinergic deficits interact with other pathological processes, such as the formation of amyloid-beta plaques in Alzheimer's disease clinicsearchonline.org. The cholinergic hypothesis of Alzheimer's disease, for instance, is based on the observed loss of cholinergic innervation and reduced levels of cholinergic markers in affected brains, and cholinesterase inhibitors have shown clinical efficacy in managing associated dementia symptoms clinicsearchonline.org.

Cholinesterase "Aging" and Reactivation Phenomena

The interaction of cholinesterase enzymes with inhibitors, particularly organophosphorus compounds, can lead to a process known as "aging." Aging involves a dealkylation reaction of the inhibited enzyme, rendering it resistant to reactivation by conventional oxime reactivators nih.govaaem.pl. While this compound is described as a "reversible" cholinesterase inhibitor nih.gov, understanding the mechanisms of cholinesterase inhibition, aging, and reactivation is critical in the broader context of exposure to irreversible inhibitors like organophosphates. Research in this area focuses on developing strategies to counteract aging and facilitate reactivation, although finding compounds capable of realkylating aged AChE remains a challenge nih.gov. Kinetic studies, sometimes employing models that account for simultaneous inhibition, spontaneous reactivation, and aging, are used to analyze the complex interactions between enzymes and inhibitors nih.gov.

Theoretical Implications for Broad Cholinergic Modulation

This compound's ability to increase acetylcholine levels has broader theoretical implications for understanding and modulating cholinergic signaling throughout the nervous system. Cholinergic modulation is known to influence a wide range of physiological processes, including cognitive functions like attention, learning, and memory, as well as sensory processing nih.govresearchgate.netcshl.eduneurips.cc. Research indicates that acetylcholine can differentially modulate neuronal activity in various brain regions and influence synaptic plasticity clinicsearchonline.orgresearchgate.netneurips.cc. For example, high levels of acetylcholine in the hippocampus are associated with prioritizing attention and encoding, while low levels favor memory retrieval researchgate.net. By inhibiting cholinesterases, this compound theoretically enhances the influence of endogenous acetylcholine, potentially impacting these diverse functions. Studies exploring the effects of cholinergic modulation in different brain areas, such as the auditory cortex and hippocampus, highlight the complex and varied roles of acetylcholine mediated through different receptor subtypes (nicotinic and muscarinic) researchgate.netcshl.edubiorxiv.org. Understanding the specific interactions of compounds like this compound with cholinesterases and the subsequent impact on acetylcholine dynamics provides insights into the potential for modulating these broad cholinergic functions.

Comparative Preclinical Pharmacology of Demecarium

Comparison with Reversible Cholinesterase Inhibitors (e.g., Physostigmine (B191203), Neostigmine)

Demecarium is classified as a reversible or pseudo-reversible cholinesterase inhibitor, similar to carbamates like physostigmine and neostigmine (B1678181) howmed.netpharmacology2000.compharmacology2000.comnih.govnih.gov. These compounds inhibit cholinesterases by forming a carbamyl-enzyme intermediate at the active site pharmacology2000.compharmacology2000.com.

Potency and Efficacy Differences in Preclinical Assays

While specific comprehensive preclinical potency (e.g., IC50 values across multiple assays and species) and efficacy data for a direct comparison of this compound, physostigmine, and neostigmine across a wide range of preclinical assays are not extensively detailed in the provided search results, some comparative data exists.

One study comparing neostigmine and this compound's inhibitory effects on rat blood BChE found similar potency, with IC50 values of 707 nM for neostigmine and 622 nM for this compound polyu.edu.hk. This suggests comparable inhibitory strength against BChE in this specific preclinical model polyu.edu.hk.

Preclinical studies using physostigmine and neostigmine in rats to study conditioned avoidance behavior indicated that physostigmine, which crosses the blood-brain barrier, affected brain AChE activity and behavior, while neostigmine, a quaternary compound, did not significantly alter brain AChE at equimolar doses but depressed behavior, suggesting a predominant peripheral action umich.edu. While this study doesn't directly include this compound, it highlights how structural differences (tertiary vs. quaternary amine) influence central vs. peripheral efficacy in preclinical behavioral models umich.edu. This compound, being a bis-quaternary ammonium (B1175870) compound, is also expected to have limited penetration of the blood-brain barrier howmed.netpharmacology2000.com.

Reversibility and Duration of Action

This compound is known for its long duration of action compared to other reversible inhibitors like physostigmine and neostigmine drugbank.comnih.gov. Carbamate (B1207046) inhibitors like neostigmine and physostigmine form a moderately stable carbamyl-enzyme derivative, with enzyme inhibition typically lasting 3-4 hours pharmacology2000.compharmacology2000.com. The hydrolysis of the carbamyl-enzyme linkage is slower than that of the acetylated enzyme formed by acetylcholine (B1216132) pharmacology2000.compharmacology2000.com.

This compound's inhibition is described as "reversible," but its effects can persist for a week or more following a single application in the eye in preclinical observations nih.gov. This prolonged effect contributes to its classification as a long-acting cholinesterase inhibitor drugbank.comnih.gov. In contrast, the duration of action for physostigmine is typically 45-90 minutes after parenteral administration, and for neostigmine, it is 60-120 minutes mhmedical.commhmedical.com. The duration of action of carbamates is generally considered to be from 30 minutes to 6 hours howmed.net.

The duration of action of anticholinesterase drugs is often related to their rate of disappearance from plasma and their interaction with the enzyme pharmacology2000.com. For carbamates, the carbamyl group is transferred to the enzyme's active site, forming a stronger bond than the weak hydrogen and electrostatic bonds formed by alcohols like edrophonium (B1671111) howmed.net. This carbamylation leads to a longer duration of action compared to short-acting inhibitors howmed.net.

Comparison with Irreversible Cholinesterase Inhibitors (e.g., Organophosphates)

Irreversible cholinesterase inhibitors, such as organophosphates (e.g., DFP, sarin, parathion), differ significantly from this compound and other carbamates in their mechanism of inhibition and the stability of the enzyme-inhibitor complex pharmacology2000.comnih.govnih.govup.ptmdpi.com.

Distinct Binding Mechanisms and Stability of Inhibition